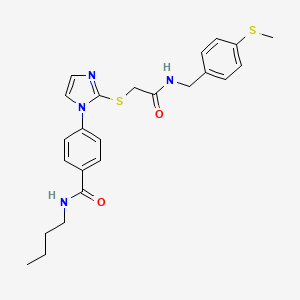

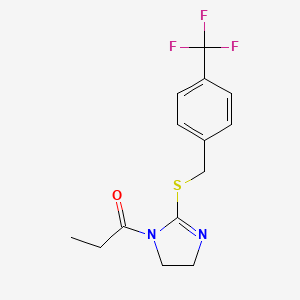

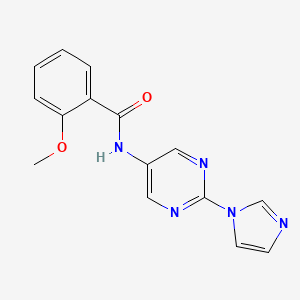

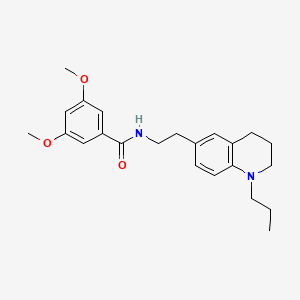

Phenyl (3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Crystal and Molecular Structure Analysis

A study focused on the structural systematics of Methoxyphenyl-N-pyridinylcarbamates, synthesizing and analyzing their crystal structures to determine structural relationships and conformational analysis. This research provides insights into the molecular arrangement and potential applications in materials science and molecular engineering (Mocilac & Gallagher, 2012).

Electrosynthesis and Electroreduction Applications

Research on the electroreduction of substituents on a pyridine ring, including carbamoyl groups, in aqueous sulfuric acid, presents a synthetic scope for the development of novel compounds and materials through electrochemical processes (Nonaka et al., 1981).

Photoluminescence and Materials Science

A study introduced a carbazole-based europium(III) complex with methoxyl substitution, demonstrating enhanced excitation band intensity and intense red emission under blue-light excitation. This finding is pivotal for applications in light-emitting diodes (LEDs) and optical materials, showcasing the compound's role in developing new luminescent materials (He et al., 2010).

Synthetic Chemistry

Research on the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function highlights the compound's significance in synthetic chemistry, particularly in creating bioactive molecules and intermediates with potential pharmaceutical applications (Velikorodov et al., 2011).

X-Ray Powder Diffraction

An investigation into the X-ray powder diffraction data of a closely related compound underscores its importance as an intermediate in the synthesis of anticoagulants like apixaban. This research contributes to the pharmaceutical manufacturing process by elucidating the crystalline structure of key intermediates (Wang et al., 2017).

Future Directions

properties

IUPAC Name |

phenyl N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-16-12-13(9-10-15(16)20-11-5-8-17(20)21)19-18(22)24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLVMTWYCUYHOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

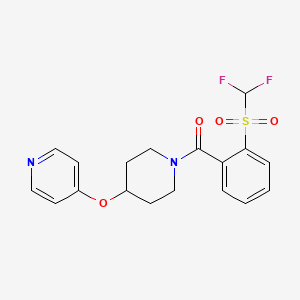

![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)

![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)